molecular formula C23H22N2O4S B4554831 3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4554831
M. Wt: 422.5 g/mol
InChI Key: MHAUZFPQJSLITI-UHFFFAOYSA-N
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Description

3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[b]thiophene ring, followed by the introduction of the phenylcarbamoyl group and the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[22

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have biological activity that could be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits desirable pharmacological properties.

    Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid include other carbamoyl-substituted cyclopenta[b]thiophenes and bicyclo[2.2.1]hept-5-ene derivatives. Examples include:

  • 3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which may confer specific chemical reactivity and biological activity not seen in other similar compounds. This uniqueness makes it a valuable target for further research and development.

Properties

IUPAC Name

3-[[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c26-20(17-12-9-10-13(11-12)18(17)23(28)29)25-22-19(15-7-4-8-16(15)30-22)21(27)24-14-5-2-1-3-6-14/h1-3,5-6,9-10,12-13,17-18H,4,7-8,11H2,(H,24,27)(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAUZFPQJSLITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)C4C5CC(C4C(=O)O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-{[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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